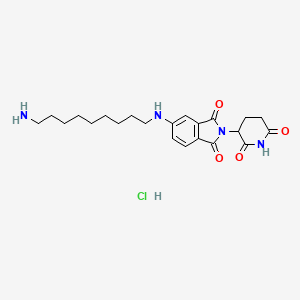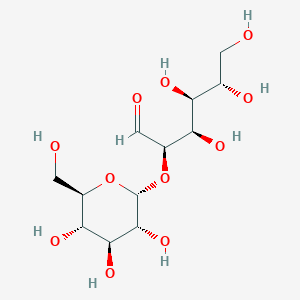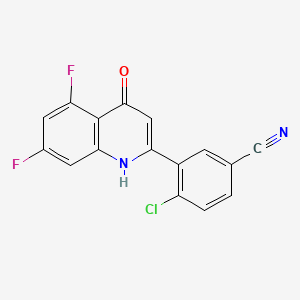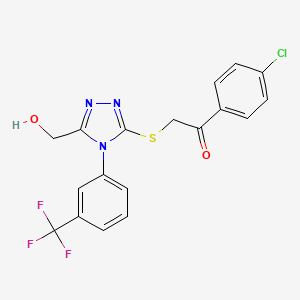
Pomalidomide-5-C9-NH2 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-5-C9-NH2 (hydrochloride) is a compound used in the synthesis of molecules for targeted protein degradation, particularly in the field of proteolysis-targeting chimeras (PROTAC) technology. This compound contains a Cereblon (CRBN)-recruiting ligand, a rigid linker, and a pendant amine for reactivity with a carboxylic acid on the target ligand .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-5-C9-NH2 (hydrochloride) involves the conjugation of a Cereblon (CRBN)-recruiting ligand with a rigid linker and a pendant amine. The reaction typically involves peptide coupling reactions due to the presence of an amine group . The compound is synthesized under controlled conditions to ensure high purity and stability.
Industrial Production Methods
Industrial production of Pomalidomide-5-C9-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The compound is stored at -20°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Pomalidomide-5-C9-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The pendant amine group can react with carboxylic acids to form amide bonds.
Reductive Amination: The amine group can also participate in reductive amination reactions.
Common Reagents and Conditions
Peptide Coupling Reagents: Used for forming amide bonds.
Reducing Agents: Used in reductive amination reactions.
Major Products Formed
The major products formed from these reactions are typically amide-linked conjugates, which are essential for the synthesis of PROTAC molecules .
Applications De Recherche Scientifique
Pomalidomide-5-C9-NH2 (hydrochloride) has several scientific research applications:
Mécanisme D'action
Pomalidomide-5-C9-NH2 (hydrochloride) exerts its effects by recruiting the Cereblon (CRBN) protein, which is part of the E3 ubiquitin ligase complex. This recruitment facilitates the ubiquitination and subsequent degradation of target proteins. The compound’s rigid linker and pendant amine allow for precise conjugation with target ligands, enhancing the efficiency of protein degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pomalidomide-PEG1-Alkyne
- Pomalidomide-PEG3-CO2H
- Pomalidomide-PEG2-CO2H
Uniqueness
Pomalidomide-5-C9-NH2 (hydrochloride) is unique due to its specific structure, which includes a Cereblon (CRBN)-recruiting ligand, a rigid linker, and a pendant amine. This structure allows for efficient recruitment of CRBN and precise conjugation with target ligands, making it highly effective in PROTAC technology .
Propriétés
Formule moléculaire |
C22H31ClN4O4 |
|---|---|
Poids moléculaire |
451.0 g/mol |
Nom IUPAC |
5-(9-aminononylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C22H30N4O4.ClH/c23-12-6-4-2-1-3-5-7-13-24-15-8-9-16-17(14-15)22(30)26(21(16)29)18-10-11-19(27)25-20(18)28;/h8-9,14,18,24H,1-7,10-13,23H2,(H,25,27,28);1H |
Clé InChI |
ZBVVNKGSJSMFOZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-N-[(2R)-3-methylbutan-2-yl]-4-(1-methylindol-2-yl)-6-N-[2-(pyridin-2-yl)ethyl]pyridine-2,6-dicarboxamide](/img/structure/B10861549.png)

![(2S,4R)-1-[(2S)-2-[[7-[2-[5-[[5-chloro-4-(3-phenylphenyl)pyrimidin-2-yl]amino]pyridin-3-yl]-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10861552.png)

![N-ethyl-N-propan-2-ylpropan-2-amine;8-[[4-[4-[(4-nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B10861557.png)

![(1S)-1'-[6-(2-amino-3-chloropyridin-4-yl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B10861565.png)


![(1As,4S,4aR,7R,7aR,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B10861586.png)




